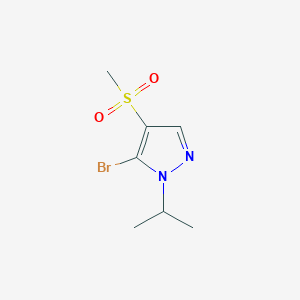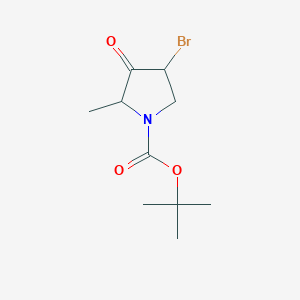![molecular formula C18H25N3O2 B11783550 (1R,3S,5R)-2-((2R)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B11783550.png)
(1R,3S,5R)-2-((2R)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3S,5R)-2-((2R)-2-Amino-2-(3-hidroxiadamantan-1-il)acetil)-2-azabiciclo[310]hexano-3-carbonitrilo es un compuesto orgánico complejo con una estructura única que incluye una parte de adamantan y un anillo de hexano bicíclico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (1R,3S,5R)-2-((2R)-2-Amino-2-(3-hidroxiadamantan-1-il)acetil)-2-azabiciclo[3.1.0]hexano-3-carbonitrilo típicamente implica múltiples pasos, comenzando con la preparación del derivado de adamantan. Los pasos clave incluyen:
Preparación del derivado de 3-hidroxiadamantan-1-il: Esto implica la hidroxilación de adamantan para introducir el grupo hidroxilo.
Formación del derivado de aminoácido: El adamantan hidroxilado luego se hace reaccionar con un aminoácido para formar el derivado de aminoácido.
Ciclización: El derivado de aminoácido se somete a ciclización para formar el anillo de hexano bicíclico.
Introducción del grupo nitrilo:
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las condiciones de reacción para aumentar el rendimiento y la pureza. Esto incluye controlar la temperatura, la presión y el uso de catalizadores para facilitar las reacciones.
Análisis De Reacciones Químicas
Tipos de reacciones
(1R,3S,5R)-2-((2R)-2-Amino-2-(3-hidroxiadamantan-1-il)acetil)-2-azabiciclo[3.1.0]hexano-3-carbonitrilo puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído.
Reducción: El grupo nitrilo se puede reducir para formar una amina.
Sustitución: El grupo amino puede participar en reacciones de sustitución para formar diferentes derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se pueden utilizar agentes reductores como hidruro de litio y aluminio (LiAlH4) o gas hidrógeno (H2) con un catalizador.
Sustitución: Se pueden utilizar reactivos como haluros de alquilo o cloruros de acilo para reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación del grupo hidroxilo puede producir cetonas o aldehídos, mientras que la reducción del grupo nitrilo puede producir aminas primarias.
Aplicaciones Científicas De Investigación
(1R,3S,5R)-2-((2R)-2-Amino-2-(3-hidroxiadamantan-1-il)acetil)-2-azabiciclo[3.1.0]hexano-3-carbonitrilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se puede utilizar en estudios relacionados con la inhibición de enzimas e interacciones proteína-ligando.
Industria: Se puede utilizar en el desarrollo de nuevos materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de (1R,3S,5R)-2-((2R)-2-Amino-2-(3-hidroxiadamantan-1-il)acetil)-2-azabiciclo[3.1.0]hexano-3-carbonitrilo implica su interacción con objetivos moleculares específicos. La parte de adamantan es conocida por su capacidad de interactuar con bolsillos hidrofóbicos en las proteínas, mientras que el anillo de hexano bicíclico puede proporcionar rigidez estructural. Estas interacciones pueden modular la actividad de las enzimas o los receptores, lo que lleva a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
(1R,3S,5R)-3-Hidroxiadamantan-1-ilglicina: Similar en estructura pero carece del anillo de hexano bicíclico.
(1R,3S,5R)-2-Amino-2-(3-hidroxiadamantan-1-il)ácido acético: Similar pero no tiene el grupo nitrilo.
Singularidad
La singularidad de (1R,3S,5R)-2-((2R)-2-Amino-2-(3-hidroxiadamantan-1-il)acetil)-2-azabiciclo[3.1.0]hexano-3-carbonitrilo radica en su combinación de la parte de adamantan, el anillo de hexano bicíclico y el grupo nitrilo. Esta estructura única le proporciona propiedades químicas y biológicas distintas que no se encuentran en compuestos similares.
Propiedades
Fórmula molecular |
C18H25N3O2 |
|---|---|
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
(1R,3S,5R)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile |
InChI |
InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10?,11?,12-,13-,14+,15-,17?,18?/m0/s1 |
Clave InChI |
QGJUIPDUBHWZPV-CVDMPPCVSA-N |
SMILES isomérico |
C1[C@H]2C[C@H]2N([C@@H]1C#N)C(=O)[C@@H](C34CC5CC(C3)CC(C5)(C4)O)N |
SMILES canónico |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11783472.png)

![4-(3-Chlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11783477.png)
![2-(4-Chlorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11783483.png)


![2-(Difluoromethoxy)-4-mercaptobenzo[d]oxazole](/img/structure/B11783500.png)




![6-(4-Methoxyphenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11783530.png)


